2,2-Difluoro-2-pyridin-2-ylacetamide
Overview
Description
2,2-Difluoro-2-pyridin-2-ylacetamide is a compound that can be inferred to have a pyridine moiety and a difluoroacetamide group based on its name. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine derivatives and difluoro compounds, which can be useful in understanding the properties and reactivity of 2,2-Difluoro-2-pyridin-2-ylacetamide.
Synthesis Analysis
The synthesis of related compounds involves the annulation of gem-difluoroalkenes and pyridinium ylides, which suggests that similar strategies could potentially be applied to the synthesis of 2,2-Difluoro-2-pyridin-2-ylacetamide. The [3 + 2]-annulation process described in the first paper is particularly relevant as it provides a method to introduce fluorine atoms into the indolizine framework, which could be adapted for the synthesis of difluorinated pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-2-pyridin-2-ylacetamide can be speculated to involve a pyridine ring with a difluoroacetamide substituent. The papers discuss various pyridine derivatives with different substituents, which exhibit a range of intermolecular interactions, including hydrogen bonding and π-π contacts . These interactions are crucial in determining the molecular conformation and packing in the solid state.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups. The difluoroacetamide group is likely to be electron-withdrawing, which could affect the reactivity of the pyridine moiety. The reaction of pyridine with perfluorocycloalkenes under hydrolytic conditions, as mentioned in one of the papers, indicates that pyridine can participate in nucleophilic addition reactions . This suggests that 2,2-Difluoro-2-pyridin-2-ylacetamide might also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoro-2-pyridin-2-ylacetamide can be inferred from the properties of related compounds. The photophysical properties of N-pyridin-2-yl substituted benzo(thio)amides and their difluoroboranyl derivatives, as discussed in one paper, indicate that the introduction of fluorine atoms can significantly affect the optical properties of these compounds . Similarly, the presence of pyridine moieties in polyfluorene derivatives has been shown to confer sensitivity to metal ions and cyanide, which could imply that 2,2-Difluoro-2-pyridin-2-ylacetamide may also have interesting sensing capabilities .
Scientific Research Applications
Fluorinated Compounds in Coordination Chemistry
Research on fluorinated compounds similar to 2,2-Difluoro-2-pyridin-2-ylacetamide shows significant interest in coordination chemistry. For example, studies on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlight their diverse chemical behaviors and properties, including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These compounds' fluorinated analogs could offer unique reactivity and stability, making 2,2-Difluoro-2-pyridin-2-ylacetamide a candidate for developing novel coordination complexes with potentially useful properties (Boča, Jameson, & Linert, 2011).
Environmental and Health Impact Studies
While not directly related to 2,2-Difluoro-2-pyridin-2-ylacetamide, extensive research on the environmental and health impacts of perfluorinated compounds (PFCs) offers a context for considering the environmental stewardship and safety aspects of fluorinated chemicals. Studies on PFCs, such as PFOS and PFOA, have revealed their environmental persistence, bioaccumulation, and potential health risks, leading to increased regulatory scrutiny and the search for safer alternatives. Understanding the behavior of these compounds can inform the responsible use and management of related chemicals, including 2,2-Difluoro-2-pyridin-2-ylacetamide, in research and industrial applications (Corsini et al., 2014).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation . The precautionary statements associated with it are P271;P261;P280 , suggesting that exposure should be avoided, protective gloves/eye protection/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9,6(10)12)5-3-1-2-4-11-5/h1-4H,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGNNEWGNCWYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672881 | |
Record name | 2,2-Difluoro-2-(pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-pyridin-2-ylacetamide | |
CAS RN |
1064652-41-0 | |
Record name | 2,2-Difluoro-2-(pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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